molecular formula C15H13N5OS B5563179 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE

4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE

Cat. No.: B5563179
M. Wt: 311.4 g/mol
InChI Key: WCPNHHAVNFPEKM-UHFFFAOYSA-N
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Description

4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE is a chemical compound with the molecular formula C15H13N5OS. It is a member of the tetrazole family, which is known for its diverse applications in medicinal chemistry and material science. The compound features a benzylsulfanyl group attached to a tetrazole ring, which is further connected to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol.

    Coupling with Benzamide: The final step involves coupling the benzylsulfanyl-tetrazole intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and DNA.

Mechanism of Action

The mechanism of action of 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds also feature a heterocyclic ring and are known for their diverse biological activities.

    Tetrazole Derivatives: Compounds like 5-substituted tetrazoles are similar in structure and are used in various pharmaceutical applications.

Uniqueness

4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE is unique due to the presence of both a benzylsulfanyl group and a tetrazole ring, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and material science research.

Properties

IUPAC Name

4-(5-benzylsulfanyltetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c16-14(21)12-6-8-13(9-7-12)20-15(17-18-19-20)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPNHHAVNFPEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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